(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol
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Overview
Description
(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol is a chiral compound with a unique structure that includes a chlorinated pyrimidine ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-methylpyrimidine with a cyclopentane derivative in the presence of a base, such as sodium hydride, under reflux conditions. The reaction is followed by purification steps, including recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of 4-chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-one.
Reduction: Formation of 5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol.
Substitution: Formation of 4-azido-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol.
Scientific Research Applications
Chemistry
In chemistry, (5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential to treat various diseases. Its derivatives have shown promise in preclinical studies for their anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability.
Mechanism of Action
The mechanism of action of (5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, its interaction with kinases can prevent the phosphorylation of key proteins, thereby modulating cell signaling pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol: Lacks the chiral centers present in (5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol.
5-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Uniqueness
The presence of both chiral centers and a chlorine atom in this compound makes it unique compared to its analogs. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H9ClN2O |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
(5R,7R)-4-chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol |
InChI |
InChI=1S/C8H9ClN2O/c1-4-2-5(12)7-6(4)8(9)11-3-10-7/h3-5,12H,2H2,1H3/t4-,5-/m1/s1 |
InChI Key |
JQHOLWVVKLMTNN-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)Cl)O |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)Cl)O |
Origin of Product |
United States |
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